molecular formula C17H17ClFNO2S B2762774 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1795442-29-3

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2762774
CAS No.: 1795442-29-3
M. Wt: 353.84
InChI Key: ODUXXGXVCXKPIM-UHFFFAOYSA-N
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Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative featuring a 2-(2-chlorophenyl)-2-methoxyethyl group and a 4-fluorophenylthio moiety.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c1-22-16(14-4-2-3-5-15(14)18)10-20-17(21)11-23-13-8-6-12(19)7-9-13/h2-9,16H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUXXGXVCXKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylmethanol and 4-fluorothiophenol.

    Formation of Intermediate: The 2-chlorophenylmethanol is reacted with methoxyethylamine under basic conditions to form an intermediate.

    Thioether Formation: The intermediate is then reacted with 4-fluorothiophenol in the presence of a suitable base to form the thioether linkage.

    Acetamide Formation: Finally, the product is treated with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of quinazoline, which share structural similarities, have shown promising results against epidermal growth factor receptor (EGFR) mutations, a common target in cancer therapy.

Case Study: EGFR Inhibition

A study evaluated the potency of several quinazoline derivatives against mutant forms of EGFR. The findings revealed that compounds with halogen substitutions, such as chlorine and fluorine, enhanced inhibitory activity significantly. For instance, one derivative demonstrated an IC50 value of 1 nM against EGFR L858R/T790M mutations, indicating a strong potential for further development as a targeted therapy .

CompoundStructureIC50 (nM)Target
Quinazoline Derivative AStructure1.0EGFR L858R/T790M
Quinazoline Derivative BStructure3.5VEGFR

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research into similar thioacetamide derivatives has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Case Study: Cytokine Inhibition

A study demonstrated that thioacetamide derivatives could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This reduction correlates with decreased inflammation markers in animal models, supporting the compound's potential use in inflammatory conditions .

Synthetic Pathways and Modifications

The synthesis of this compound involves various chemical reactions, including acylation and substitution reactions. Modifications to the core structure can lead to improved pharmacological profiles.

Synthetic Route Overview

  • Starting Materials : 2-chlorophenol and 4-fluorothiophenol.
  • Reactions :
    • Acylation of the amine with acetic anhydride.
    • Introduction of the methoxyethyl group via nucleophilic substitution.
  • Final Product Isolation : Purification through recrystallization.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with the following structural variations observed in analogues:

  • Substituents on the phenyl rings :
    • Chlorophenyl (e.g., 4-chloro vs. 2-chloro positions).
    • Fluorophenyl (e.g., 4-fluoro vs. 2-fluoro positions).
  • Linker groups: Thioether (e.g., 2-((4-fluorophenyl)thio) vs. pyrimidinylthio or quinazolinonylthio). Methoxyethyl vs. thiazolidinone or imidazothiadiazole rings.
Table 1: Key Structural Differences Among Analogues
Compound Name/ID Key Substituents/Rings Bioactivity Relevance Reference
AJ5d () Quinazolinone, thiazolidinone Enhanced enzyme inhibition (hCA I/II)
Compound 7 () 4-Chlorophenyl, propanamide Higher antitumor activity (MGI%: 47%)
Compound 12 () 4-Fluorophenyl, sulfamoylphenethyl hCA I inhibition (KI: 548.6 nM)
2f–2k () Pyrimidine/pyridine-thio, naphthyl Variable anti-inflammatory activity
4a–k () Imidazothiadiazole, aryl Broad-spectrum antimicrobial activity

Impact of Substituent Position and Type

  • Chlorophenyl vs. Fluorophenyl :

    • 4-Chlorophenyl (Compound 7, ) shows superior antitumor activity (MGI%: 47%) compared to 4-fluorophenyl (Compound 8, MGI%: 7%), suggesting chloro substituents enhance cytotoxicity .
    • Conversely, 4-fluorophenyl in Compound 12 () exhibits stronger hCA I inhibition (KI: 548.6 nM) than benzyl-substituted analogues, highlighting fluorine's role in enzyme interaction .
  • Methoxyethyl vs. Heterocyclic Linkers: The methoxyethyl group in the target compound may improve solubility compared to bulkier heterocycles (e.g., thiazolidinone in AJ5d). However, heterocycles like imidazothiadiazole () enhance antimicrobial activity due to increased rigidity and hydrogen bonding .

Physicochemical Data

Table 2: Comparative Physicochemical Properties
Compound Name/ID Melting Point (°C) Key Spectral Data (1H/13C NMR) Reference
AJ5d () Not reported Thiazolidinone carbonyl (~170 ppm)
9c–9i () 241–273 NHAmide (δ 10–12 ppm), aromatic protons
2f–2k () 103–154 Pyrimidine C=S (δ 165–170 ppm)

Antitumor Activity

  • Propanamide vs. Acetamide : Propanamide derivatives (, Compounds 14–20) generally outperform acetamides (e.g., Compound 6) in antitumor activity, suggesting chain length impacts potency .
  • Substituent Effects : 4-Chlorophenyl (Compound 7) is more active than 4-fluorophenyl (Compound 8), emphasizing halogen position and electronic effects .

Enzyme Inhibition

  • hCA I/II Inhibition :
    • Compound 12 (4-fluorophenyl, KI: 548.6 nM) vs. Compound 18 (4-fluorobenzyl, KI: 2048 nM) shows acetamide linkage superiority over benzyl in hCA I inhibition .
    • Thioether vs. sulfonamide linkers () may alter binding to catalytic zinc in carbonic anhydrases.

Antimicrobial and Anti-Inflammatory Activity

  • Imidazothiadiazole derivatives () : Exhibit broad-spectrum activity due to the heterocycle’s ability to disrupt microbial membranes .
  • Pyrimidine derivatives () : Moderate anti-inflammatory activity linked to naphthyl and fluorophenyl groups .

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide, with CAS Number 1795442-29-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound's molecular formula is C17H17ClFNO2S, with a molecular weight of 353.8 g/mol. Its structure includes a chlorophenyl group, a methoxyethyl moiety, and a fluorophenyl thioacetate, which contribute to its unique biological activity.

PropertyValue
CAS Number1795442-29-3
Molecular FormulaC17H17ClFNO2S
Molecular Weight353.8 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to significant pharmacological effects. The specific pathways affected by this compound are still under investigation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit bacterial growth and show effectiveness against certain fungal strains .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The exact mechanism remains to be fully elucidated, but preliminary data indicate potential efficacy against various cancer types .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations ranging from 10 to 100 µg/mL .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound exhibits selective toxicity at micromolar concentrations while sparing normal cells. This selectivity is crucial for therapeutic applications .
  • Mechanistic Insights : A detailed examination of the compound's mechanism revealed that it may interact with DNA and inhibit topoisomerase activity, leading to DNA damage in cancer cells . This interaction highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling intermediates like 2-(2-chlorophenyl)-2-methoxyethylamine with 4-fluorophenylthioacetic acid derivatives. Key steps include:

  • Nucleophilic substitution for introducing the methoxy group.
  • Thioether formation via coupling with 4-fluorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve ≥95% purity. Monitor yields using TLC and optimize solvent ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Techniques :

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl groups; methoxy singlet at δ ~3.3 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z ~407 [M+H]⁺).
  • FTIR : Identify thioether (C–S stretch ~650 cm⁻¹) and acetamide (N–H bend ~1550 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Screening Workflow :

  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
  • Data Interpretation : Compare IC₅₀ values to structurally similar acetamides (e.g., N-(4-chlorophenyl) analogs) to identify SAR trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and target interactions?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~4.5 eV indicates redox stability) and electrostatic potential (MESP) for nucleophilic/electrophilic sites .
  • Docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. Prioritize poses with ∆G < −8 kcal/mol and validate via MD simulations .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Example : If analog A shows potent antifungal activity but analog B (with a fluoro substituent) does not:

  • Hypothesis : Fluorine’s electronegativity may disrupt membrane permeability.
  • Testing : LogP measurements (shake-flask method) and transmembrane transport assays (e.g., Caco-2 permeability) .
    • Statistical Tools : Use ANOVA to compare IC₅₀ datasets and identify outliers due to assay variability .

Q. How do reaction mechanisms differ when modifying substituents (e.g., chloro vs. methoxy groups) in related acetamides?

  • Mechanistic Insights :

  • Chlorophenyl Group : Enhances electrophilicity in SNAr reactions, facilitating nucleophilic attack at the acetamide carbonyl .
  • Methoxyethyl Chain : Steric hindrance may slow thioether formation; kinetic studies (GC-MS monitoring) can quantify rate differences .

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